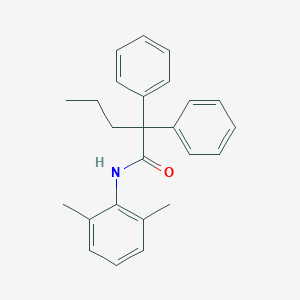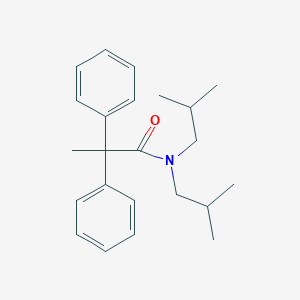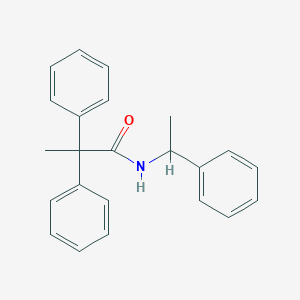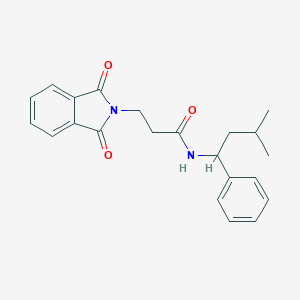![molecular formula C17H12ClFN4OS B286664 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286664.png)
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT or WIN 35,428, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFT belongs to the class of compounds known as dopamine reuptake inhibitors, which are known to play a crucial role in the regulation of mood, motivation, and reward.
Mecanismo De Acción
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, leading to enhanced dopamine signaling in the brain.
Biochemical and Physiological Effects:
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and decreased anxiety-like behavior. It has also been shown to have potential therapeutic applications in the treatment of conditions such as depression, addiction, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high selectivity for the dopamine transporter, its ability to enhance dopamine signaling in the brain, and its potential therapeutic applications. However, some limitations of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are a number of potential future directions for research on 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including further exploration of its therapeutic applications in the treatment of depression, addiction, and Parkinson's disease. Additionally, there is a need for further research on the potential toxicity of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the development of safer and more effective dopamine reuptake inhibitors. Finally, there is a need for more research on the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-amino-5-methylisoxazole in the presence of sodium hydride and DMF, followed by the addition of sulfur and sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Propiedades
Fórmula molecular |
C17H12ClFN4OS |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4OS/c1-24-11-7-5-10(6-8-11)16-20-21-17-23(16)22-15(25-17)9-12-13(18)3-2-4-14(12)19/h2-8H,9H2,1H3 |
Clave InChI |
NJARTZTZOOFRLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)



![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)



